substance P (6-11)

Übersicht

Beschreibung

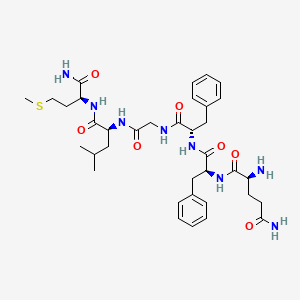

Substance P (6-11) is a hexapeptideamide derived from the C-terminal end of Substance P, a neuropeptide belonging to the tachykinin family. This compound exhibits significant biological activity by binding to the neurokinin-1 receptor, leading to various physiological effects such as motoneuron depolarization and hypotensive effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (6-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of Substance P (6-11) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection cycles.

Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized peptide.

Characterization: Mass spectrometry and amino acid analysis confirm the peptide’s identity and purity.

Analyse Chemischer Reaktionen

Interactions with Tachykinin Receptors

Receptor Binding: SP(6-11) interacts with NK1, NK2, and 'septide-sensitive' tachykinin receptors coupled to phospholipase C in the rat urinary bladder .

G Protein Signaling: Studies of SP and SP6-11 binding to neurokinin-1 receptors (NK1R) have shown that SP6-11, which lacks certain N-terminal interactions, exhibits increased dynamic motion when bound to NK1R. This increased flexibility results from the disruption of stabilizing contacts between the SP N-terminus and the extracellular regions of NK1R, leading to destabilization of SP C-terminal residues .

Immunological Aspects

Antigenic Region: The major antigenic region of Substance P is located within the 3 to 11 sequence, with proline at position 4 and methionine at position 11 being of particular importance .

Role in Signal Transduction

Flexibility and Mobility: SP6-11 displays increased flexibility and explores more space within the binding pocket compared to the corresponding C-terminal residues of SP .

Impact on Cytokine Expression

Cytokine Induction: SP initiates the expression of cytokines, and most cytokines, in turn, induce SP and the NK1 receptor .

Biological Activity of C-Terminal Fragments

C-Terminal Activity: C-terminal Substance P metabolites retain Neurokinin-1 receptor activity, while N-terminal metabolites are inactive .

Substance P(6-11) Analogs as Anticancer Agents

Anticancer Potential: [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11) (SP-G) has been investigated as an anticancer agent and has completed phase I clinical trials .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Inhibition of Small Cell Lung Cancer (SCLC)

One of the most notable applications of substance P (6-11) is its role in cancer treatment, specifically in inhibiting the growth of small cell lung cancer. Research indicates that this compound acts as an antagonist at neurokinin-1 receptors, which are implicated in cancer cell proliferation. In vitro studies have demonstrated that substance P (6-11) significantly reduces the viability of SCLC cell lines, with IC50 values reported at 24.5 µM for the H69 line and 38.5 µM for the H510 line .

Mechanism of Action

The mechanism through which substance P (6-11) exerts its effects involves the activation of c-jun-N-terminal kinase (JNK), leading to apoptosis in cancer cells. This apoptotic effect is enhanced by the generation of reactive oxygen species (ROS), which is critical for its efficacy . The compound has been shown to reduce cellular glutathione levels and stimulate ceramide production, contributing to lipid peroxidation, which further promotes cell death .

Clinical Trials

Currently, substance P (6-11) is under investigation in Phase II clinical trials for its effectiveness against SCLC, highlighting its potential as a novel anti-cancer agent .

Neurological Applications

Pain Modulation

Substance P is known for its role in pain perception and inflammation. The truncated form, substance P (6-11), interacts with neurokinin receptors and has been studied for its analgesic properties. It has been shown to modulate pain pathways by affecting neuronal signaling mechanisms .

Neuroprotective Effects

Research has indicated that substance P (6-11) can promote neuronal survival under stress conditions. For instance, it enhances cell metabolism and viability in tenocytes subjected to mechanical loading, suggesting a potential role in tissue repair and regeneration through autocrine signaling mechanisms involving neurokinin-1 receptors .

Mechanistic Studies

G Protein-Coupled Receptor Signaling

Substance P (6-11) has been extensively studied for its interactions with G protein-coupled receptors (GPCRs). Structural studies using cryo-electron microscopy have revealed how this peptide binds to neurokinin receptors, providing insights into its signaling dynamics compared to full-length substance P. The increased flexibility of substance P (6-11) may influence its receptor interactions and downstream signaling pathways .

Data Summary

Case Studies

- SCLC Growth Inhibition : A study demonstrated that antagonist G significantly reduced the proliferation of SCLC cells through JNK activation and ROS generation, leading to apoptosis .

- Neuronal Response to Mechanical Stress : In tenocyte cultures, exposure to substance P (6-11) resulted in increased proliferation and metabolic activity, mediated via neurokinin-1 receptor signaling pathways .

Wirkmechanismus

Substance P (6-11) exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including:

Phospholipase C Activation: Leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium release and protein kinase C activation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of extracellular signal-regulated kinases (ERK), leading to gene expression changes and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Substance P (6-11) is unique compared to other tachykinins due to its specific receptor affinity and biological effects. Similar compounds include:

Neurokinin A: Shares structural similarities but has different receptor affinities and physiological roles.

Neurokinin B: Another tachykinin with distinct biological activities and receptor interactions.

Substance P (6-11) stands out for its specific binding to the neurokinin-1 receptor and its potential therapeutic applications in various medical fields .

Biologische Aktivität

Substance P (6-11), also known as SP(6-11), is a synthetic derivative of the neuropeptide Substance P, which plays a significant role in pain transmission and inflammatory processes. This article explores the biological activity of Substance P (6-11), focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Structure and Synthesis

Substance P is an undecapeptide composed of eleven amino acids, with the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. In Substance P (6-11), the proline at position six is replaced by ornithine, leading to altered biological activity and receptor selectivity. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), allowing for high purity and yield through sequential amino acid addition and selective coupling reactions.

Biological Activity

Substance P (6-11) exhibits significant biological activity primarily through its interaction with the neurokinin-1 receptor (NK1R). This interaction is crucial for various physiological processes, particularly in pain perception and inflammation. The following effects have been documented:

- Pain Transmission : Substance P (6-11) enhances nociceptive signaling pathways, contributing to the sensation of pain.

- Inflammation : It promotes inflammatory responses by stimulating the release of pro-inflammatory cytokines.

- Neurotransmission : The peptide acts as a neuromodulator in both central and peripheral nervous systems, influencing neuronal signaling pathways .

Receptor Interactions

Substance P (6-11) selectively interacts with NK1R, which is part of the tachykinin family of receptors. This selectivity may lead to distinct signaling pathways compared to other neuropeptides. Research indicates that variations in the peptide structure can influence receptor activation dynamics, potentially altering downstream signaling cascades involving G-proteins such as Gq and Gs .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique features of Substance P (6-11) compared to related compounds in the tachykinin family:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Neurokinin A | Similar length | Higher affinity for NK2R; involved in smooth muscle contraction. |

| Neurokinin B | Similar length | Binds primarily to NK3R; plays roles in reproductive functions. |

| Calcitonin Gene-Related Peptide | Related structure | Involved in vasodilation; distinct signaling pathways compared to Substance P. |

| Endomorphins | Shorter peptides | Primarily act on opioid receptors; different physiological roles. |

Substance P (6-11) is unique due to its specific modification at position six, which may enhance selectivity towards NK1R compared to other tachykinins, potentially leading to distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of Substance P (6-11):

- Cancer Therapy : In a study involving nude mice bearing H69 small-cell lung cancer, Substance P (6-11) demonstrated antagonistic effects on neuropeptides that act as growth factors, suggesting its potential use in cancer treatment .

- Neurodegenerative Diseases : Research indicates that modulation of NK1R by Substance P (6-11) may provide therapeutic benefits in conditions characterized by neuroinflammation, such as Alzheimer's disease .

- Pain Management : Due to its role in pain signaling, there is ongoing research into utilizing Substance P (6-11) as a targeted therapy for chronic pain conditions without broad systemic effects .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJICHIAKDIPMB-ZIUUJSQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199187 | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51165-07-2 | |

| Record name | Substance P (6-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.